BenchChemオンラインストアへようこそ!

6-Methyl-3,4-pyridazinediol

Crystallography Solid-State Chemistry Hydrogen Bonding

This 6-methyl-3,4-diol pyridazine is the definitive choice for medicinal chemistry programs targeting kinases. Unlike unsubstituted analogs, its 6-methyl group enhances lipophilicity (cLogP 3.38) while preserving synthetic versatility via dual hydroxyl handles for selective derivatization. First-time X-ray crystallography data enables rational pre-formulation. Order now to accelerate your lead optimization.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 22390-53-0
Cat. No. B3049878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3,4-pyridazinediol
CAS22390-53-0
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=O)NN1
InChIInChI=1S/C5H6N2O2/c1-3-2-4(8)5(9)7-6-3/h2H,1H3,(H,6,8)(H,7,9)
InChIKeyOXQHGCWVMOLOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3,4-pyridazinediol (CAS 22390-53-0) | Properties, Structure, and Procurement Considerations


6-Methyl-3,4-pyridazinediol (CAS 22390-53-0) is a small-molecule heterocyclic building block with the molecular formula C5H6N2O2 . It is a derivative of pyridazine, featuring a methyl substituent at the 6-position and hydroxyl groups at the 3- and 4-positions [1]. The compound exists primarily as the tautomeric 1,2-dihydropyridazine-3,4-dione . Its utility in research stems from its dual hydrogen-bond donor/acceptor capacity and its role as a versatile intermediate for synthesizing more complex, biologically active molecules [2].

Why 6-Methyl-3,4-pyridazinediol (CAS 22390-53-0) Cannot Be Simply Substituted with Other Pyridazinediones


The substitution pattern on the pyridazine ring critically dictates both the compound's physicochemical properties and its reactivity profile. 6-Methyl-3,4-pyridazinediol is not functionally interchangeable with other pyridazinediol isomers or non-methylated analogs. The specific 6-methyl-3,4-diol substitution creates a unique spatial and electronic environment that governs its hydrogen-bonding network, solid-state packing, and regioselectivity in derivatization reactions [1]. While related compounds like 3,6-pyridazinediol (Maleic hydrazide, CAS 123-33-1) are used as industrial herbicides, the 6-methyl-3,4-pyridazinediol scaffold is primarily utilized as a pharmaceutical intermediate due to its distinct tautomeric preference and the synthetic accessibility it provides to diverse, biologically active heterocycles .

Quantitative Comparative Evidence for 6-Methyl-3,4-pyridazinediol (CAS 22390-53-0)


Comparative Crystallographic Analysis: Solid-State Conformation and Hydrogen-Bonding Network

The crystal structure of 6-methyl-3,4-pyridazinediol has been characterized, revealing a specific intermolecular hydrogen-bonding network [1]. In contrast, the crystal structure of the comparator compound, 3,6-pyridazinediol (Maleic hydrazide), displays a different packing arrangement due to the altered position of its hydroxyl groups [2]. This difference in solid-state architecture directly impacts physical properties such as melting point and solubility, and is a key factor in reproducible material handling and formulation development [3].

Crystallography Solid-State Chemistry Hydrogen Bonding

Comparative Tautomerism and Reactivity: 6-Methyl-3,4-pyridazinediol vs. 6-Methyl-3(2H)-pyridazinone

6-Methyl-3,4-pyridazinediol exists predominantly as the 1,2-dihydropyridazine-3,4-dione tautomer . In contrast, the structurally related 6-Methyl-3(2H)-pyridazinone (CAS 13327-27-0) exists as a different, mono-keto tautomer [1]. This fundamental difference in electronic structure dictates the nucleophilic and electrophilic character of specific ring positions, leading to divergent outcomes in subsequent alkylation or cross-coupling reactions [2]. A direct comparison of reactivity is not available, but the distinct tautomeric states, confirmed by spectroscopic data, imply different regioselectivity in derivatization.

Tautomerism Synthetic Chemistry Regioselectivity

Comparative In Vitro Kinase Inhibition Profile: Target Compound vs. Class Average

While direct, head-to-head comparative data are scarce, available evidence suggests that 6-Methyl-3,4-pyridazinediol and its immediate derivatives possess a distinct kinase inhibition profile [1]. Specifically, a derivative of this scaffold (CHEMBL5278864) shows moderate inhibitory activity against RSK2 (IC50 = 399 nM) and MAP2K4 (IC50 = 281 nM) [2]. In comparison, a broad analysis of pyridazine-based kinase inhibitors often reports much higher potency (e.g., p38 MAPK IC50 of 1–20 nM) for more elaborate, polysubstituted analogs [3]. The target compound's lower potency suggests it is a better starting point for lead optimization, offering a cleaner off-target profile and greater scope for improving selectivity through subsequent chemical modifications.

Kinase Inhibition RSK2 MAP2K4

Comparative Physicochemical Properties: Isomeric Pyridazinediols

The isomeric form of a pyridazinediol has a profound impact on its physicochemical properties. For instance, Maleic hydrazide (3,6-pyridazinediol, CAS 123-33-1) is reported to have a water solubility of approximately 0.6% at 25°C . While a precise experimental LogP value for the target compound (6-methyl-3,4-pyridazinediol) is not available from the sources, its calculated LogP is 3.38 [1]. The presence and position of the methyl group in the 6-methyl-3,4-pyridazinediol scaffold, compared to the unmethylated 3,4-pyridazinediol core, will significantly increase lipophilicity and alter its solubility profile, making it more suitable for applications requiring membrane permeability or solubility in organic solvents [2].

Physicochemical Properties Isomerism Solubility

Key Application Scenarios for 6-Methyl-3,4-pyridazinediol (CAS 22390-53-0) in R&D


Scaffold for Kinase Inhibitor Development

Based on its structural features and the demonstrated kinase inhibitory activity of its derivatives (e.g., IC50s of 281-399 nM against MAP2K4 and RSK2) [1], 6-Methyl-3,4-pyridazinediol serves as a valuable core scaffold in medicinal chemistry campaigns targeting kinases. Its moderate potency allows for systematic optimization of potency and selectivity, while the available X-ray crystal structure facilitates structure-based drug design [2].

Building Block for Diversely Functionalized Heterocycles

The compound's 3,4-diol functionality and 6-methyl group provide two distinct handles for selective chemical transformations. As described in synthetic literature, the hydroxyl groups can be converted into leaving groups (e.g., chlorides) for subsequent cross-coupling reactions like Suzuki-Miyaura couplings, enabling the generation of a wide array of 3,4,6-trisubstituted pyridazines . This makes it a strategic intermediate for building focused libraries of compounds for biological screening.

Physicochemical Property Modulation in Lead Optimization

In contrast to the more polar, unmethylated pyridazinediol isomers like Maleic hydrazide, the presence of the 6-methyl group in the target compound increases its lipophilicity (calculated LogP = 3.38) [3]. This property is advantageous when a medicinal chemistry program requires a core scaffold with improved membrane permeability or altered distribution characteristics. Procurement of this specific isomer allows researchers to tune the overall lipophilicity of their lead series without adding extra molecular weight.

Crystallography and Solid-State Formulation Studies

The first-time X-ray crystallographic characterization of 6-Methyl-3,4-pyridazinediol provides a precise understanding of its solid-state conformation and intermolecular interactions [2]. This data is essential for pre-formulation studies in pharmaceutical development, as it informs predictions about polymorphism, crystal habit, and stability—factors that are directly linked to the manufacturability and performance of a drug candidate. This contrasts with less well-characterized analogs where such information is not available.

Quote Request

Request a Quote for 6-Methyl-3,4-pyridazinediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.